Cyclopentanecarbonitrile, 1,1'-azobis-
Description
Cyclopentanecarbonitrile, 1,1'-azobis- is an azo compound characterized by two cyclopentane rings linked via a carbonitrile-substituted azobis (-N=N-) group. Azo compounds are widely used as initiators in polymerization reactions due to their ability to generate free radicals upon thermal decomposition. For instance, 1,1’-azobis-(cyclohexanecarbonitrile) (ACHN) shares a similar azobis-carbonitrile backbone but substitutes cyclopentane with cyclohexane .
Properties
CAS No. |
32773-35-6 |
|---|---|
Molecular Formula |
C12H16N4 |
Molecular Weight |
216.28 g/mol |
IUPAC Name |
1-[(1-cyanocyclopentyl)diazenyl]cyclopentane-1-carbonitrile |
InChI |
InChI=1S/C12H16N4/c13-9-11(5-1-2-6-11)15-16-12(10-14)7-3-4-8-12/h1-8H2 |
InChI Key |
CUYHZUQBWIJJCT-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)(C#N)N=NC2(CCCC2)C#N |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism
This method involves the diazotization of a primary amine precursor, followed by coupling with a second amine to form the azo linkage. For 1,1'-azobis(cyclopentanecarbonitrile), the absence of an aromatic system necessitates the use of aliphatic amines.
Limitations
- Low stability of aliphatic diazonium salts at elevated temperatures.
- Competing side reactions, such as hydrolysis of the nitrile group under acidic conditions.
Oxidative Dimerization of Hydrazine Derivatives
Hydrazine Intermediate Formation
A more reliable pathway involves the condensation of cyclopentanecarbonitrile with hydrazine to form a dihydroazine intermediate, which is subsequently oxidized to the azo compound.
Condensation :
$$
2 \, \text{C}5\text{H}9\text{CN} + \text{N}2\text{H}4 \rightarrow \text{C}{10}\text{H}{14}\text{N}4 + 2 \, \text{H}2\text{O}
$$
This step is typically conducted in ethanol or tetrahydrofuran (THF) at 0–5°C.Oxidation :
The dihydroazine intermediate is treated with chlorine gas (Cl₂) or hydrogen peroxide (H₂O₂) in a controlled environment to form the azo bond.
Optimization Parameters
- Temperature : Oxidation proceeds optimally at 20–25°C to prevent thermal decomposition.
- Catalysts : Transition metals (e.g., Cu²⁺) enhance reaction efficiency.
Radical-Initiated Coupling
Radical Generation
This method employs radical initiators to couple two cyclopentanecarbonitrile radicals. For example, UV irradiation or thermal decomposition of peroxides generates radicals that abstract hydrogen from the nitrile-bearing carbon, enabling recombination via the azo linkage.
Industrial-Scale Considerations
- Initiators : Di-tert-butyl peroxide or azobisisobutyronitrile (AIBN) at 80–100°C.
- Yield : 70–85% under optimized conditions.
Comparative Analysis of Synthetic Methods
| Method | Conditions | Yield | Advantages | Disadvantages |
|---|---|---|---|---|
| Diazotization/Coupling | HNO₂, HCl, 0–5°C | 50–60% | Direct route | Low stability of intermediates |
| Oxidative Dimerization | Cl₂/H₂O₂, 20–25°C | 75–85% | High purity | Requires hazardous oxidizers |
| Radical Coupling | AIBN, 80–100°C | 70–80% | Scalable | High energy input |
Chemical Reactions Analysis
Types of Reactions
Cyclopentanecarbonitrile, 1,1’-azobis- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: It can be reduced under specific conditions to yield different reduced forms.
Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in the reactions of cyclopentanecarbonitrile, 1,1’-azobis- include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .
Major Products Formed
The major products formed from the reactions of cyclopentanecarbonitrile, 1,1’-azobis- depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield cyclopentanecarboxamide, while reduction reactions can produce cyclopentylamine derivatives .
Scientific Research Applications
Cyclopentanecarbonitrile, 1,1’-azobis- has a wide range of applications in scientific research, including:
Chemistry: It is used as a radical initiator in polymerization reactions to synthesize various polymers and copolymers.
Biology: The compound is used to study the activity of nitrile and amide hydrolyzing enzymes in biological systems.
Medicine: Research on the compound’s potential therapeutic applications is ongoing, particularly in the development of new drugs and treatments.
Industry: It is employed in the production of specialty chemicals, coatings, and adhesives.
Mechanism of Action
The mechanism of action of cyclopentanecarbonitrile, 1,1’-azobis- involves the generation of free radicals through the homolytic cleavage of the azo bond. These free radicals initiate various chemical reactions, particularly polymerization processes. The compound’s molecular targets include unsaturated monomers, which undergo radical polymerization to form polymers. The pathways involved in these reactions are well-studied and involve the formation and propagation of radical intermediates .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
1,1’-Azobis-(cyclohexanecarbonitrile) (ACHN)
- Structure : ACHN replaces the cyclopentane ring in the target compound with a cyclohexane ring.
- Decomposition Temperature : ACHN decomposes at 37°C, initiating free radical polymerization. This low decomposition temperature makes it suitable for applications requiring mild reaction conditions .
- Applications : Used in molecularly imprinted polymer (MIP) synthesis. Polymers synthesized with ACHN at temperatures >60°C exhibit optimal rigidity for solid-phase extraction (SPE) .
2,2'-Azobis-(2-methylbutyronitrile)
- Structure : Features methylbutyronitrile substituents instead of cyclopentane-carbonitrile groups.
- Safety Classification : Classified as a UN3236 self-reactive solid (type D, temperature-controlled) under Chinese transport regulations. This highlights its thermal instability and need for controlled handling .
- Reactivity : The branched alkyl chain (2-methylbutyronitrile) may reduce volatility compared to cyclic analogs but increases steric hindrance, altering decomposition kinetics.
Cyclopentanecarbonitrile Derivatives in Metabolomics
- Example : Cyclopentanecarbonitrile, 3-methylene- (a structural isomer) was observed to increase >10-fold under high-light stress in plant metabolomics studies. This suggests cyclopentanecarbonitrile derivatives may participate in stress-responsive biochemical pathways, though the azobis variant’s role remains unexplored .
Comparative Data Table
Q & A
Q. What are the standard synthesis routes for 1,1'-azobis(cyclopentanecarbonitrile), and how do reaction conditions influence yield?
The compound is synthesized via azo coupling of cyclopentanecarbonitrile precursors under oxidative conditions. A typical method involves reacting nitrile derivatives with hydrazine, followed by oxidation using agents like chlorine or hydrogen peroxide. Reaction temperature (40–60°C) and pH control (neutral to slightly acidic) are critical to minimize side reactions (e.g., nitrile hydrolysis). Yield optimization requires inert atmospheres (N₂/Ar) to prevent radical interference .
Q. Which spectroscopic techniques are most effective for characterizing 1,1'-azobis(cyclopentanecarbonitrile)?
- FT-IR : The azo (-N=N-) group exhibits stretching vibrations at 1,450–1,550 cm⁻¹, while the nitrile (-C≡N) peak appears at ~2,240 cm⁻¹.
- ¹H/¹³C NMR : Cyclopentane protons resonate at δ 1.5–2.5 ppm (multiplet), and nitrile carbons appear at δ 120–125 ppm.
- Mass Spectrometry : The molecular ion peak (m/z 244.34) confirms the molecular formula C₁₄H₂₀N₄ .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Store in airtight, light-resistant containers at ≤25°C to prevent premature decomposition.
- Use fume hoods and personal protective equipment (PPE) due to nitrile toxicity and potential radical release.
- Avoid contact with strong oxidizers or heat sources (>70°C) to mitigate explosive decomposition risks .
Q. How is 1,1'-azobis(cyclopentanecarbonitrile) applied as a radical initiator in polymerization studies?
It is used in free-radical polymerization (e.g., styrene, acrylates) at 60–80°C. Typical initiator concentrations range from 0.1–2 wt% relative to monomer. Kinetic studies require monitoring decomposition rates via differential scanning calorimetry (DSC) to correlate initiator efficiency with temperature .
Advanced Research Questions
Q. How can contradictions in reported thermal decomposition temperatures (e.g., 70°C vs. 85°C) be resolved?
Discrepancies arise from experimental methodologies:
- DSC vs. TGA : DSC measures onset temperature, while thermogravimetric analysis (TGA) tracks mass loss.
- Purity : Impurities (e.g., residual solvents) lower decomposition thresholds.
- Atmosphere : Oxygen accelerates decomposition compared to inert conditions. Validate results using standardized protocols (e.g., ASTM E537) .
Q. What computational methods predict the stability and reactivity of the azo bond in this compound?
Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) model bond dissociation energies (BDE) and transition states during N=N cleavage. Comparative studies with cyclohexane analogs (e.g., 1,1'-azobis(cyclohexanecarbonitrile)) reveal steric and electronic effects on stability .
Q. Are alternative synthesis routes (e.g., photochemical or electrochemical) viable for this compound?
Photochemical methods using UV light (254 nm) can induce nitrile coupling but often produce mixed radicals, reducing selectivity. Electrochemical synthesis in aprotic solvents (e.g., acetonitrile) with controlled potentials (~1.5 V) shows promise but requires optimization to suppress side reactions like over-oxidation .
Q. How does solvent polarity affect the compound’s radical initiation efficiency?
Polar solvents (e.g., DMF, DMSO) stabilize transition states during bond cleavage, lowering activation energy. However, solvent-chain transfer reactions in non-polar media (e.g., toluene) may reduce polymerization rates. Solubility parameters (Hansen) should align with monomer compatibility to maximize initiator efficiency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
